Calaspargase pegol is a pegylated form of L-asparaginase, an enzyme critical in the treatment of acute lymphoblastic leukemia. It is specifically designed to replace the succinimidyl succinate linker found in earlier formulations with a more stable succinimidyl carbamate linker, enhancing its pharmacokinetic properties and therapeutic efficacy. This compound has been developed to improve the stability and reduce immunogenicity compared to previous L-asparaginase formulations, such as pegaspargase.
Calaspargase pegol is derived from Escherichia coli L-asparaginase, which catalyzes the hydrolysis of L-asparagine into aspartic acid and ammonia. The pegylation process involves attaching polyethylene glycol to the enzyme, which significantly increases its half-life and reduces the frequency of administration required during treatment regimens for leukemia patients.
Calaspargase pegol falls under the classification of antineoplastic agents, specifically as an enzyme-based therapeutic agent used in chemotherapy protocols for hematological malignancies.
The synthesis of calaspargase pegol involves a chemical reaction where polyethylene glycol is covalently linked to L-asparaginase via a succinimidyl carbamate linker. This process enhances the stability of the enzyme in circulation, allowing for prolonged action and reduced immunogenicity.
Calaspargase pegol consists of a tetrameric structure derived from Escherichia coli L-asparaginase, with each subunit weighing approximately 34.5 kDa. The pegylation occurs at multiple lysine residues, with about 31 to 39 molecules of polyethylene glycol linked per enzyme molecule.
Calaspargase pegol primarily acts through enzymatic reactions that hydrolyze L-asparagine. This reaction is crucial for its therapeutic effect in leukemia treatment.
The mechanism of action of calaspargase pegol involves:
Calaspargase pegol is primarily used in clinical settings as part of multi-agent chemotherapy regimens for treating acute lymphoblastic leukemia in pediatric and young adult patients. Its improved pharmacokinetic profile allows for less frequent dosing compared to previous formulations, enhancing patient compliance and therapeutic effectiveness.
The development of asparaginase therapeutics began in the 1960s when researchers discovered that guinea pig serum–derived L-asparaginase induced remissions in lymphoma and leukemia by selectively starving malignant cells of asparagine [7]. Native Escherichia coli (E. coli) asparaginase (Elspar®) became the first commercially available formulation in 1978, revolutionizing ALL therapy. Its integration into multiagent chemotherapy backbones increased induction remission rates to 93% in early studies [7]. However, limitations emerged:
These challenges spurred the development of pegylated formulations. Pegaspargase (Oncaspar®), approved in 1994, conjugated monomethoxypolyethylene glycol (PEG) to native E. coli asparaginase via a succinimidyl succinate (SS) linker. This reduced immunogenicity and extended the half-life to 5.7 days, enabling biweekly dosing [1] [7]. Calaspargase pegol (Asparlas®), approved in 2018, represents the next evolutionary step by optimizing linker chemistry for enhanced stability [4] [8].
Table 1: Evolution of Asparaginase Formulations
Formulation | Approval Year | Source | Half-Life | Dosing Interval |
---|---|---|---|---|
Native E. coli (Elspar®) | 1978 | E. coli | 1.24 days | Every 2–3 days |
Pegaspargase (Oncaspar®) | 1994 | PEGylated E. coli | 5.3–5.7 days | Every 14 days |
Calaspargase pegol (Asparlas®) | 2018 | PEGylated E. coli (SC linker) | 16.1 days | Every 21 days |
Asparaginase exerts its antileukemic effect through enzymatic depletion of plasma asparagine, an amino acid essential for protein synthesis. Lymphoblastic leukemia cells lack sufficient asparagine synthetase (ASNS) activity and cannot compensate for extracellular asparagine loss [7]. Key mechanisms include:
Preclinical studies demonstrate synergy between asparaginase and BCL-2 inhibitors (e.g., venetoclax) in acute myeloid leukemia (AML). Calaspargase pegol potentiates BCL-2 inhibition by suppressing cap-dependent translation of anti-apoptotic factors, increasing cancer cell death 4–5 fold compared to either agent alone [5].
Pegylation—covalent attachment of PEG chains—addresses immunogenicity and stability limitations of native enzymes. Innovations in linker chemistry distinguish calaspargase pegol from earlier pegaspargase:
Table 2: Pharmacokinetic Comparison of Pegylated Asparaginases
Parameter | Calaspargase Pegol | Pegaspargase | Difference |
---|---|---|---|
Half-life | 16.1 days | 5.7 days | 2.8-fold longer |
Time to activity threshold (SAA >0.1 U/mL) | ≥21 days | 14 days | 7-day extension |
Asparagine depletion duration | 18 days | 11 days | 64% longer |
Dosing schedule | Every 21 days | Every 14 days | 33% fewer doses |
Table 3: Molecular Innovations in Calaspargase Pegol
Feature | Calaspargase Pegol | Pegaspargase | Impact |
---|---|---|---|
Linker chemistry | Succinimidyl carbonate (SC) | Succinimidyl succinate (SS) | Enhanced hydrolytic stability |
Conjugation sites | 39–48 lysine residues | 11–13 lysine residues | Reduced immunogenicity |
PEG detachment rate | <5% in 14 days | >30% in 14 days | Sustained enzyme activity |
Shelf-life | 36 months | 24 months | Improved supply reliability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7